(3E)-4-[4-(propan-2-yl)phenyl]but-3-enoic acid
Description
(3E)-4-[4-(Propan-2-yl)phenyl]but-3-enoic acid (CAS: 1902154-88-4) is an α,β-unsaturated carboxylic acid derivative characterized by a para-isopropyl-substituted phenyl ring conjugated to a but-3-enoic acid chain in the E-configuration. Its molecular weight is 204.3 g/mol, and it is reported to have a purity of ≥95% . The compound’s structure features a rigid, planar geometry due to the conjugated double bond, which may influence its electronic properties and reactivity.
Properties
CAS No. |
1902154-88-4 |
|---|---|
Molecular Formula |
C13H16O2 |
Molecular Weight |
204.3 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-4-[4-(propan-2-yl)phenyl]but-3-enoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-isopropylbenzaldehyde and malonic acid.
Condensation Reaction: The first step involves a condensation reaction between 4-isopropylbenzaldehyde and malonic acid in the presence of a base, such as sodium ethoxide, to form the corresponding β-keto ester.
Decarboxylation: The β-keto ester undergoes decarboxylation under acidic conditions to yield the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(3E)-4-[4-(propan-2-yl)phenyl]but-3-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Saturated derivatives of the original compound.
Substitution: Nitro or halogenated derivatives of the phenyl group.
Scientific Research Applications
(3E)-4-[4-(propan-2-yl)phenyl]but-3-enoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and analgesic properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (3E)-4-[4-(propan-2-yl)phenyl]but-3-enoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating the activity of enzymes or receptors involved in inflammatory and pain pathways. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory prostaglandins.
Comparison with Similar Compounds
(3E)-4-(4-Fluorophenyl)but-3-enoic Acid
(3E)-4-(Pyridin-3-yl)but-3-enoic Acid
- Structure : Replaces the phenyl ring with a pyridin-3-yl group, introducing a nitrogen heteroatom.
- Properties : The pyridine ring enhances polarity and solubility. Molecular weight = 163.18 g/mol .
- Applications : Nitrogen-containing aromatic systems are common in bioactive molecules (e.g., kinase inhibitors) .
2-Oxo-4-phenyl-but-3-enoic Acid
(2E)-3-(4-Hydroxyphenyl)prop-2-enoic Acid
4-{4-[Bis(2-Chloroethyl)amino]phenyl}but-3-enoic Acid
- Structure: Substitutes the isopropyl group with a bis-chloroethylamino moiety.
- Molecular weight = 301.06 g/mol .
Physicochemical and Functional Differences
Table 1. Comparative Analysis of Structural and Functional Features
Key Research Findings
- Electronic Effects : Fluorine and hydroxyl substituents modulate electron density, impacting acidity and binding interactions. For example, the para-fluorophenyl derivative may exhibit stronger hydrogen bonding than the isopropyl analog .
- Bioactivity: The bis-chloroethylamino derivative’s alkylating capability aligns with its classification as an antineoplastic agent, contrasting with the unsubstituted isopropylphenyl compound .
- Synthetic Utility: Ketone-containing analogs (e.g., 2-oxo-4-phenyl-but-3-enoic acid) serve as intermediates in heterocyclic synthesis, whereas carboxylic acid derivatives are more likely to act as final products .
Biological Activity
(3E)-4-[4-(propan-2-yl)phenyl]but-3-enoic acid, also known as a derivative of cinnamic acid, has garnered interest in the scientific community due to its potential biological activities, particularly in anti-inflammatory and analgesic contexts. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Synthesis
Chemical Structure:
The compound features a butenoic acid backbone with an isopropyl-substituted phenyl group. Its structure can be represented as follows:
Synthesis Methods:
The synthesis typically involves:
- Condensation Reaction: Reacting 4-isopropylbenzaldehyde with malonic acid in the presence of a base like sodium ethoxide.
- Decarboxylation: The resulting β-keto ester is decarboxylated under acidic conditions to yield the target compound.
Anti-inflammatory Properties
Research indicates that this compound exhibits significant anti-inflammatory effects. It is believed to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response by catalyzing the formation of pro-inflammatory prostaglandins.
Key Findings:
- Inhibition of Prostaglandin Production: Studies have shown that this compound can effectively reduce the levels of prostaglandins in biological systems, thereby alleviating inflammation.
Analgesic Effects
The compound has also been evaluated for its analgesic properties. In various animal models, it has demonstrated the ability to reduce pain responses, suggesting potential applications in pain management therapies.
Case Study:
A study involving animal models indicated that administration of this compound resulted in a statistically significant reduction in pain scores compared to control groups.
The mechanism through which this compound exerts its biological effects involves:
- Modulation of Enzyme Activity: By inhibiting COX enzymes, the compound reduces the synthesis of inflammatory mediators.
- Receptor Interaction: It may interact with specific receptors involved in pain and inflammation pathways, although further research is needed to elucidate these interactions fully.
Research Applications
This compound has potential applications across various fields:
- Pharmaceutical Development: As a candidate for new anti-inflammatory and analgesic medications.
- Organic Synthesis: It serves as a building block for more complex organic molecules due to its unique structural properties.
Summary of Research Findings
| Study | Biological Activity | Key Results |
|---|---|---|
| Anti-inflammatory | Inhibition of COX enzymes and reduced prostaglandin levels. | |
| Case Study | Analgesic Effects | Significant reduction in pain scores in animal models. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
